molecular formula C20H12BrF3N2O4S B12097986 9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate

9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate

Cat. No.: B12097986
M. Wt: 513.3 g/mol
InChI Key: PPPUWSOYECRFOX-UHFFFAOYSA-N
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Description

9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyano group, and a trifluoromethanesulfonate group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate typically involves multiple steps:

    Formation of the Core Structure: The initial step involves the construction of the benzo[b]carbazole core. This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of Functional Groups: The bromine atom and the cyano group are introduced through halogenation and cyanation reactions, respectively. These steps often require specific reagents such as bromine or N-bromosuccinimide (NBS) for bromination and copper(I) cyanide for cyanation.

    Trifluoromethanesulfonation: The final step involves the introduction of the trifluoromethanesulfonate group. This is typically achieved using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Cyanation: Copper(I) cyanide (CuCN) in polar solvents.

    Trifluoromethanesulfonation: Trifluoromethanesulfonic anhydride (Tf2O) with a base like pyridine.

Major Products

The major products formed from these reactions include various substituted benzo[b]carbazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as bioactive molecules. They may exhibit properties such as enzyme inhibition, antimicrobial activity, or anticancer effects.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They may act as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
  • 8-Bromo-9-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Uniqueness

Compared to similar compounds, 9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group imparts distinct chemical properties, such as increased electrophilicity and enhanced stability, making the compound particularly useful in various synthetic and research applications.

Properties

Molecular Formula

C20H12BrF3N2O4S

Molecular Weight

513.3 g/mol

IUPAC Name

(9-bromo-3-cyano-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl) trifluoromethanesulfonate

InChI

InChI=1S/C20H12BrF3N2O4S/c1-19(2)12-7-15(30-31(28,29)20(22,23)24)13(21)6-11(12)17(27)16-10-4-3-9(8-25)5-14(10)26-18(16)19/h3-7,26H,1-2H3

InChI Key

PPPUWSOYECRFOX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=C(C=C2C(=O)C3=C1NC4=C3C=CC(=C4)C#N)Br)OS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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